molecular formula C9H8N2O2 B8391748 7-Hydroxy-6-methoxyquinazoline

7-Hydroxy-6-methoxyquinazoline

Cat. No.: B8391748
M. Wt: 176.17 g/mol
InChI Key: VYUXQFTUJSPCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-6-methoxyquinazoline (C₉H₈N₂O₃, CAS 162012-72-8) is a quinazoline derivative characterized by a hydroxy group at position 7 and a methoxy group at position 6 on the quinazoline core. Its molecular structure is critical for its pharmacological and chemical properties, particularly in drug development. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methoxyquinazolin-7-ol

InChI

InChI=1S/C9H8N2O2/c1-13-9-2-6-4-10-5-11-7(6)3-8(9)12/h2-5,12H,1H3

InChI Key

VYUXQFTUJSPCEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The biological activity and chemical reactivity of quinazoline derivatives depend on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of 7-Hydroxy-6-methoxyquinazoline and Analogues
Compound Name Molecular Formula Substituents (Positions) Key Applications/Properties CAS Number
This compound C₉H₈N₂O₃ -OH (7), -OCH₃ (6) Pharmacological intermediate 162012-72-8
4-Chloro-6-methoxy-7-quinazolinol C₉H₇ClN₂O₂ -Cl (4), -OCH₃ (6), -OH (7) Intermediate in kinase inhibitors 179688-54-1
6-Methoxyquinazoline C₉H₈N₂O -OCH₃ (6) Chemical synthesis precursor 7556-92-5
4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline C₁₅H₁₁BrFN₃O₂ -NH-(4-Bromo-2-fluorophenyl) (4), -OCH₃ (6), -OH (7) Intermediate in Vandetanib synthesis 196603-96-0

Modifications in Analogues

  • Chloro Derivatives: Chlorination at position 4 enhances reactivity for further functionalization, as seen in 4-Chloro-6-methoxy-7-quinazolinol, which is used to synthesize tert-butoxycarbonyl-protected intermediates .
  • Bromo-Fluoroanilino Derivatives: These modifications improve target specificity in kinase inhibitors. For example, the bromo-fluoroanilino group in Vandetanib intermediates enhances binding to RET and VEGFR2 .

This compound

  • Drug Intermediates : Used in synthesizing tyrosine kinase inhibitors (TKIs) due to its ability to modulate enzyme activity .
  • Anticancer Research : Derivatives show promise in targeting EGFR and HER2 pathways .

Analogues

  • 4-Chloro-6-methoxy-7-quinazolinol: Key intermediate in gefitinib and erlotinib synthesis, both EGFR inhibitors .
  • 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline: Critical precursor for Vandetanib, approved for medullary thyroid cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.